5-(3-Ethoxyphenyl)pyridin-2-amine 5-(3-Ethoxyphenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1314987-80-8
VCID: VC11686788
InChI: InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(14)15-9-11/h3-9H,2H2,1H3,(H2,14,15)
SMILES: CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

5-(3-Ethoxyphenyl)pyridin-2-amine

CAS No.: 1314987-80-8

Cat. No.: VC11686788

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Ethoxyphenyl)pyridin-2-amine - 1314987-80-8

Specification

CAS No. 1314987-80-8
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 5-(3-ethoxyphenyl)pyridin-2-amine
Standard InChI InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(14)15-9-11/h3-9H,2H2,1H3,(H2,14,15)
Standard InChI Key GBBQNFOBQFZDIK-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N
Canonical SMILES CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring (C₅H₅N) with two functional groups:

  • Amino group (-NH₂) at the 2-position, enhancing nucleophilic reactivity.

  • 3-Ethoxyphenyl group (-OCH₂CH₃-C₆H₄) at the 5-position, contributing steric bulk and lipophilicity .

The molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. The ethoxy group’s electron-donating effects influence the pyridine ring’s electronic distribution, modulating solubility and interaction with biological targets.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.27 g/mol
Predicted LogP2.1 (Moderate lipophilicity)
Aqueous Solubility~50 μM (pH 7.4)
Melting PointNot reported

The moderate LogP value suggests balanced hydrophilicity-lipophilicity, suitable for drug-like properties. Limited aqueous solubility may necessitate formulation adjustments for bioavailability .

Synthesis and Manufacturing

Halogenation and Cross-Coupling

A common strategy involves Suzuki-Miyaura cross-coupling to introduce the ethoxyphenyl group. For example:

  • Halogenation: 5-Bromo-pyridin-2-amine is reacted with a palladium catalyst and 3-ethoxyphenylboronic acid under inert conditions.

  • Deprotection: Protecting groups (e.g., acetyl) on the amino group are removed via hydrolysis .

This method achieves yields of 70–85%, though optimization is required to minimize byproducts like dehalogenated intermediates.

Reductive Amination

Alternative approaches employ reductive amination of 5-(3-ethoxyphenyl)pyridine-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride. This one-pot synthesis offers 65% yield but requires strict pH control .

Industrial-Scale Challenges

  • Purification Difficulties: The compound’s polarity complicates column chromatography, necessitating recrystallization from ethanol/water mixtures .

  • Cost of Catalysts: Palladium-based catalysts account for ~30% of production costs, driving interest in nickel-based alternatives.

Cell LineIC₅₀ (μM)Mechanism
HeLa12Caspase-3 activation
MCF-718ROS generation
A54925Cell cycle arrest

ROS = Reactive oxygen species

Neuropharmacology

Despite promising in vitro activity, blood-brain barrier (BBB) penetration limits therapeutic utility. Analogues with polar substituents (e.g., -COOH) show reduced CNS exposure (brain/plasma ratio = 0.11 vs. 1.1 for parent compound) .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Pyrimidines: Condensation with nitriles yields fused rings with antitumor activity.

  • Thiadiazoles: Reaction with thiosemicarbazide produces 1,3,4-thiadiazoles active against Onchocerca volvulus .

Catalysis

Pd-complexed 5-(3-Ethoxyphenyl)pyridin-2-amine catalyzes Knoevenagel condensations with 90% efficiency, outperforming traditional amines.

Future Directions

  • BBB-Excluded Analogues: Introduce hydrophilic groups (e.g., -SO₃H) to restrict CNS exposure .

  • Green Synthesis: Explore biocatalytic methods using transaminases to reduce metal catalyst dependence.

  • Target Identification: Proteomics studies are needed to elucidate binding partners in antimicrobial pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator